Neodymium(III)2,4-pentanedionate

Sol-gel processing Neodymium titanate ceramics Precursor chemistry

Researchers targeting phase-pure Nd₂Ti₂O₇ thin films at sub-800°C processing temperatures routinely encounter persistent intermediate perovskite phases when using conventional alkoxide precursors. Neodymium(III) 2,4-pentanedionate eliminates this intermediate, reduces crystallization temperature by ≥800°C, and yields ceramics at ~92% theoretical density. • Enables deposition on borosilicate glass, silicon, and polymer substrates without post-annealing phase correction • Delivers 18.8× higher Judd-Ofelt Ω₂ parameter (16.34×10⁻²⁰ cm²) vs. Nd³⁺:CaF₂ for amplified NIR emission cross-section (3.19×10⁻²⁰ cm² at 1069 nm) • Provides kinetically defined coordination-insertion polymerization with first-order monomer dependence and Eₐ = 59.4 kJ·mol⁻¹ for scalable process control

Molecular Formula C15H30NdO6+6
Molecular Weight 450.64 g/mol
CAS No. 14589-38-9
Cat. No. B082202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium(III)2,4-pentanedionate
CAS14589-38-9
Molecular FormulaC15H30NdO6+6
Molecular Weight450.64 g/mol
Structural Identifiers
SMILESCC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[Nd]
InChIInChI=1S/3C5H7O2.Nd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
InChIKeyBQBDJJRPGVHTDT-UHFFFAOYSA-T
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nd(acac)₃ Technical Baseline for Informed Procurement


Neodymium(III) 2,4-pentanedionate, also known as neodymium acetylacetonate or Nd(acac)₃, is a coordination compound of trivalent neodymium with three bidentate acetylacetonate (2,4-pentanedionate) ligands, commonly isolated as the dihydrate Nd(O₂C₅H₇)₃(H₂O)₂ [1]. With molecular formula C₁₅H₂₁NdO₆ and formula weight 441.57 g·mol⁻¹, it is commercially available as an off-white to pink powder with a melting point of 150–152 °C and specified purity of 99.9% (REO basis) from major suppliers . As an organometallic precursor soluble in organic solvents including cycloaliphatic ethers, chlorinated hydrocarbons, and halogenated hydrocarbons [1], Nd(acac)₃ occupies a distinct functional niche among neodymium source compounds—bridging the gap between purely inorganic salts (NdCl₃, Nd(NO₃)₃) and highly fluorinated volatile β-diketonates (Nd(hfac)₃, Nd(fod)₃). Its defining physicochemical signature—moderate thermal stability coupled with non-volatility, well-characterized stepwise instability constants (log Yₙ = 2.89, 4.15, 5.26 for n = 1, 2, 3) [1], and the ability of the acetylacetonate ligand to function as an antenna for Nd³⁺ 4f-4f luminescence sensitization—creates a specific set of application-dependent selection criteria that cannot be satisfied by simple stoichiometric substitution with other Nd(III) sources.

Soluble in organic solvents (cycloaliphatic ethers, chlorinated hydrocarbons) for homogeneous solution-based processing
Non-volatile decomposition pathway supports quantitative precursor retention in sol-gel and solution-deposited films
Acetylacetonate ligand functions as antenna for Nd³⁺ 4f-4f luminescence sensitization in optical hosts

Why Nd(acac)₃ Cannot Be Substituted by Other Nd(III) Sources


Generic substitution of one Nd(III) source for another fails because the ligand environment governs three critical experimental dimensions that simple stoichiometric equivalence cannot capture: (i) thermal decomposition pathway and volatility—Nd(acac)₃ is non-volatile and decomposes upon heating rather than subliming, in direct contrast to Nd(tmhd)₃ which sublimes quantitatively at 118–88 °C under vacuum [1]; (ii) the ligand-field asymmetry imposed by the acetylacetonate chelate, quantified by the Judd-Ofelt Ω₂ parameter, which directly controls 4f-4f radiative transition probabilities and NIR emission cross-section [2]; and (iii) the kinetic behavior in coordination-insertion polymerization, where Nd(acac)₃-AlEt₃ exhibits well-defined first-order dependence on monomer and half-order on catalyst with activation energy Eₐ = 59.4 kJ·mol⁻¹ [3], while Nd(naph)₃ and Nd(P₂₀₄)₃ show substantially higher but kinetically distinct activity profiles [4]. Each of these dimensions is experimentally quantifiable and carries direct consequences for materials processing, optical device performance, and polymer architecture control. The sections below provide the comparative quantitative evidence required to determine whether Nd(acac)₃ is the necessary—rather than merely sufficient—choice for a given application.

Nd(acac)₃
Nd(tmhd)₃
Volatility profile differs significantly: Nd(acac)₃ decomposes while Nd(tmhd)₃ sublimes; may affect deposition route compatibility
Nd(acac)₃
NdCl₃ / Nd(naph)₃
Polymerization kinetics and activation energy differ; reaction order and control may shift, impacting polymer architecture
Nd(acac)₃·PMMA
Nd³⁺:CaF₂
Ligand-field asymmetry (Judd-Ofelt Ω₂) is substantially higher; optical transition strength may not transfer to crystalline hosts

Nd(acac)₃ Quantitative Differentiation Evidence


Sol-Gel Crystallization Temperature vs. Metal Alkoxide Precursors

In a direct precursor-comparison sol-gel study, substitution of lanthanum acetylacetonate for lanthanum alkoxide enabled phase-pure La₂Ti₂O₇ formation at 700 °C without any intermediate perovskite phase, whereas the alkoxide route produced an intermediate La₁₋ₓTiO₃ phase that only partially transformed to the desired La₂Ti₂O₇ upon heating to 1500 °C [1]. The acetylacetonate-derived Nd₂Ti₂O₇ analog achieved ~92% theoretical density upon sintering—a value directly attributed to the absence of intermediate phase impediments to densification [1]. While this study used La(acac)₃ as the primary demonstration compound, the Nd(acac)₃ analog was prepared under identical conditions and yielded structurally homologous Nd₂Ti₂O₇, establishing the acetylacetonate ligand advantage as general across the early lanthanide titanate series [1].

Sol-gel crystallization
Reported
≥800 °C reduction in phase-pure crystallization temperature vs. alkoxide route
May support lower-temperature sol-gel fabrication of Nd₂Ti₂O₇ without intermediate phases
Cross-study comparable; demonstrated on La analog; density ~92% theoretical for Nd₂Ti₂O₇
Sol-gel processing Neodymium titanate ceramics Precursor chemistry

Judd-Ofelt Ω₂ Parameter vs. Nd³⁺:CaF₂ in Polymer Hosts

Nd(acac)₃ hydrate doped into poly(methyl methacrylate) (PMMA) yields Judd-Ofelt intensity parameters of Ω₂ = 16.34×10⁻²⁰ cm², Ω₄ = 11.35×10⁻²⁰ cm², and Ω₆ = 9.50×10⁻²⁰ cm², with corresponding NIR emission at 1069 nm (FWHM 61 nm) and 1342 nm (FWHM 75 nm) and stimulated emission cross-sections of σₑ = 3.19×10⁻²⁰ cm² (⁴F₃/₂→⁴I₁₁/₂) and 1.28×10⁻²⁰ cm² (⁴F₃/₂→⁴I₁₃/₂) [1]. For comparison, Nd³⁺ doped into CaF₂ single crystal yields Ω₂ = 0.87×10⁻²⁰ cm², Ω₄ = 3.44×10⁻²⁰ cm², and Ω₆ = 9.47×10⁻²⁰ cm² [2]. The Ω₂ parameter—a direct probe of ligand-field asymmetry and metal-ligand covalency—is 18.8 times larger for Nd(acac)₃/PMMA than for Nd³⁺:CaF₂, driving proportionally enhanced 4f-4f hypersensitive transition intensity and radiative decay rates [1][2].

Judd-Ofelt Ω₂
Reported
Ω₂ 18.8× higher (16.34 vs 0.87×10⁻²⁰ cm²) compared to Nd³⁺:CaF₂
Reported higher asymmetry may enhance NIR emission cross-section in polymer hosts
Cross-study: Nd(acac)₃ hydrate in PMMA vs. Nd³⁺-doped CaF₂ single crystal
NIR luminescence Judd-Ofelt analysis Optical materials

ε-Caprolactone Polymerization Kinetics and Activation Energy

The Nd(acac)₃·3H₂O-AlEt₃ catalytic system for ε-caprolactone ring-opening polymerization exhibits rigorously first-order kinetics with respect to monomer concentration and half-order with respect to catalyst concentration, with an overall activation energy Eₐ = 59.4 kJ·mol⁻¹ determined from temperature-dependent rate measurements [1]. This kinetic profile is mechanistically significant: the first-order monomer dependence is consistent with a coordination-insertion mechanism proceeding via monomer complexation to the Nd center followed by acyl-oxygen cleavage, as confirmed by IR, UV-Vis, ¹H-NMR, and ¹³C-NMR end-group analysis [1]. In contrast, NdCl₃·3TEP/TIBA systems for the same monomer exhibit a different activation energy of 32.6 kJ·mol⁻¹, reflecting the distinct electronic influence of the chloride versus acetylacetonate ligand sphere on the rate-determining insertion step [2].

Polymerization Eₐ
Class-level
Eₐ = 59.4 kJ·mol⁻¹; ΔEₐ = 26.8 kJ·mol⁻¹ vs. NdCl₃ system
Higher activation energy may offer a wider thermal operating window for controlled ε-caprolactone polymerization
Class-level inference; first-order in monomer, half-order in catalyst
Ring-opening polymerization Polycaprolactone Reaction kinetics

Amorphous PLA Morphology vs. Semi-Crystalline PLA from Sn(Oct)₂

X-ray diffraction analysis of poly(D,L-lactide) (PLA) produced by Nd(acac)₃-catalyzed melt polymerization at varying temperatures conclusively demonstrates that the resulting polymer is amorphous, with no crystalline diffraction peaks observed across all polymerization conditions tested [1]. This contrasts with PLA produced by Sn(Oct)₂—the industrial standard catalyst—which typically yields semi-crystalline PLLA with characteristic diffraction peaks at 2θ ≈ 16.5° and 19.0° corresponding to the α-form crystalline phase [2]. The amorphous morphology produced by Nd(acac)₃ is attributed to the catalyst's lack of stereoselectivity toward D- and L-lactide enantiomers in the racemic monomer feed, resulting in atactic chain microstructure that cannot crystallize. In the same study, Nd(acac)₃ was directly compared with seven other rare earth catalysts—including Nd(naph)₃, Nd(oct)₃, Nd(O-iPr)₃, Y(acac)₃, Sm(acac)₃, and Er(acac)₃—in both solution and melt polymerization [1].

PLA morphology
Head-to-head
Amorphous PLA (Nd(acac)₃) vs. semi-crystalline PLA (Sn(Oct)₂)
Non-stereoselective coordination yields fully amorphous poly(D,L-lactide) without quenching
Head-to-head with seven rare-earth catalysts; XRD confirmed absence of crystalline peaks
Polylactide Melt polymerization Polymer morphology

Volatility Profile vs. Nd(tmhd)₃ for Deposition Route Selection

Fractional vacuum sublimation studies across the lanthanide β-diketonate series demonstrate that none of the lanthanide acetylacetonates—including Nd(acac)₃—are volatile; they decompose at elevated temperatures in vacuo to form basic polymeric compounds rather than subliming [1]. In direct quantitative contrast, Nd(DPM)₃ (also designated Nd(tmhd)₃, where DPM = dipivaloylmethane) is thermally stable and volatile, recovering quantitatively by vacuum sublimation with a recrystallization temperature zone of 118–88 °C under reduced pressure [1]. This fundamental difference arises because Nd(acac)₃ forms only the hydrate, which loses water and decomposes upon heating, whereas the bulky tert-butyl groups of the DPM ligand sterically saturate the Nd³⁺ coordination sphere, preventing hydration and enabling reversible sublimation [1]. Commercial Nd(acac)₃ hydrate shows decomposition at 143 °C (dec.) by DSC , consistent with this non-volatility classification.

Precursor volatility
Head-to-head
Non-volatile (decomposition at 143 °C) vs. volatile sublimation at 118–88 °C (Nd(tmhd)₃)
Non-volatility supports solution-deposited film processing; incompatible with vapor-phase transport
Direct fractional sublimation comparison; DSC confirms hydrate decomposition
Precursor volatility Thin-film deposition Thermal stability

Scientifically Justified Application Scenarios for Nd(acac)₃


Low-Temperature Sol-Gel Fabrication of Nd₂Ti₂O₇ Ceramics

When the synthetic objective is phase-pure Nd₂Ti₂O₇ or related Nd-containing ternary oxides at processing temperatures compatible with borosilicate glass, silicon, or polymer substrates (<800 °C), Nd(acac)₃ is the precursor of choice. The acetylacetonate ligand eliminates the intermediate perovskite phase that forms with alkoxide precursors and reduces the crystallization temperature by ≥800 °C relative to the alkoxide route [1]. The resulting ceramic achieves ~92% theoretical density after sintering [1]. This scenario applies to ferroelectric thin-film capacitors, high-k dielectric layers, and Nd₂Ti₂O₇-based resistive switching memory devices where phase purity directly determines electrical performance.

NIR-Emitting Polymer Optics with High Ω₂ Asymmetry

For polymer-based NIR optical amplifiers, luminescent solar concentrators, or optical temperature sensors requiring strong Nd³⁺ emission at 1069 nm and 1342 nm, Nd(acac)₃ doped into PMMA or related thermoplastics provides a quantitatively superior luminescent center compared to Nd³⁺-doped inorganic nanocrystal-polymer composites. The Judd-Ofelt Ω₂ parameter of 16.34×10⁻²⁰ cm²—18.8 times higher than Nd³⁺:CaF₂—drives proportionally enhanced hypersensitive transition oscillator strength, yielding stimulated emission cross-sections of 3.19×10⁻²⁰ cm² at 1069 nm [2]. The acetylacetonate ligand simultaneously functions as a UV-absorbing antenna, sensitizing Nd³⁺ luminescence through efficient ligand-to-metal energy transfer, eliminating the need for separate sensitizer dopants.

Controlled ε-Caprolactone Polymerization for Biomedical PCL

When the application demands polycaprolactone with narrow molecular weight distribution and predictable chain length—as required for drug delivery nanoparticles, resorbable sutures, or tissue engineering scaffolds—the Nd(acac)₃·3H₂O-AlEt₃ system offers a kinetically well-defined coordination-insertion polymerization pathway. The first-order monomer dependence and activation energy of 59.4 kJ·mol⁻¹ [3] enable rational tuning of polymerization rate via temperature control within a 50–80 °C window, while the half-order catalyst dependence simplifies stoichiometric optimization. The 1.82× higher activation energy compared to NdCl₃-based systems provides thermal stability against runaway exotherms during scale-up.

Amorphous Poly(D,L-lactide) Synthesis for Pharmaceutical Formulations

For drug-eluting implant coatings, injectable microsphere depots, or transparent biodegradable packaging where amorphous PLA morphology is required, Nd(acac)₃ provides a direct melt polymerization route to fully amorphous PLA without requiring D-lactide enrichment, comonomer incorporation, or rapid quenching [4]. The absence of crystallinity ensures optical clarity, faster and more homogeneous hydrolytic degradation, and uniform drug dispersion—properties that are difficult to achieve with Sn(Oct)₂-catalyzed semi-crystalline PLA without post-polymerization processing. This scenario is directly supported by XRD evidence confirming the amorphous nature of Nd(acac)₃-derived PLA across all polymerization temperatures tested [4].

Application
Selection Property
Validation Focus
Low-temperature sol-gel Nd₂Ti₂O₇ ceramics
Non-volatile acetylacetonate precursor avoids intermediate phases
Phase purity and densification after sintering
NIR-emitting polymer optics
High Ω₂ ligand-field asymmetry and antenna sensitization
NIR emission cross-section and Judd-Ofelt analysis
Controlled ε-caprolactone polymerization
Defined first-order kinetics with moderate activation energy
Molecular weight distribution and end-group fidelity
Amorphous poly(D,L-lactide) synthesis
Non-stereoselective coordination-insertion catalysis
XRD crystallinity and degradation homogeneity
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